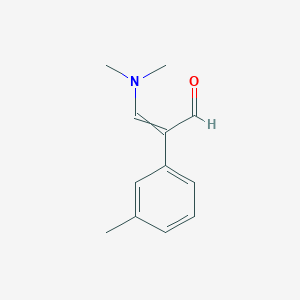
(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal is an organic compound with a complex structure that includes a dimethylamino group, a methylphenyl group, and a propenal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal typically involves the reaction of 3-methylbenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or as a probe in molecular biology experiments.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the propenal group may undergo nucleophilic addition reactions. These interactions can modulate the activity of biological pathways or chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)propylamine: A related compound with similar functional groups but different structural arrangement.
3-Methylbenzaldehyde: Shares the methylphenyl group but lacks the dimethylamino and propenal groups.
Uniqueness
(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C12H15NO/c1-10-5-4-6-11(7-10)12(9-14)8-13(2)3/h4-9H,1-3H3 |
Clé InChI |
OUWJFRKQPCPPQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=CN(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


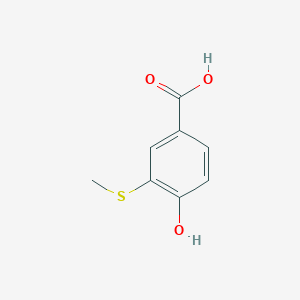
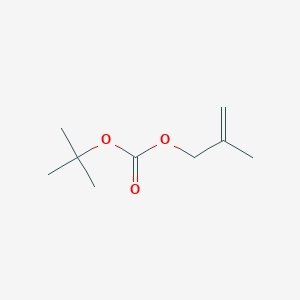
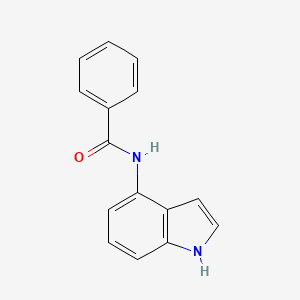
![4-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]naphthalene-1-carbonitrile](/img/structure/B8467322.png)
methanone](/img/structure/B8467333.png)

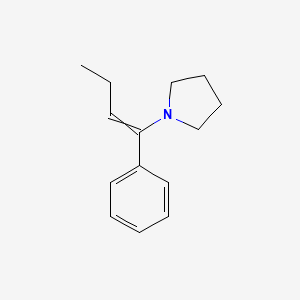
![2, 4-Dichloro-6-cyclohexylmethoxy-[1,3,5]triazine](/img/structure/B8467344.png)
![8-Bromo-5-chloro-imidazo[1,2-a]quinoline-2-carboxylic acid ethyl ester](/img/structure/B8467346.png)
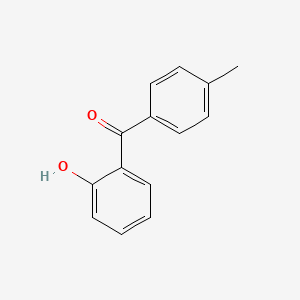
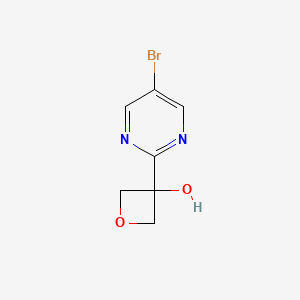
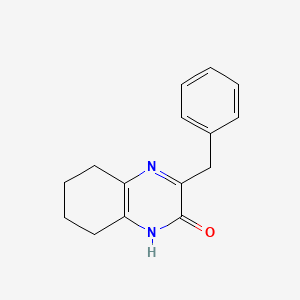
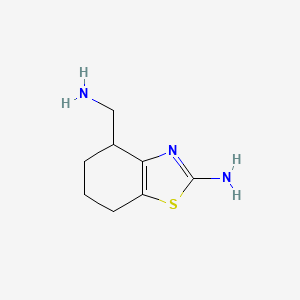
![Tert-butyl 2-[(aminooxy)methyl]piperidine-1-carboxylate](/img/structure/B8467392.png)
